molecular formula C24H18Cl2N2O5 B14943097 4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate

4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate

Cat. No.: B14943097
M. Wt: 485.3 g/mol
InChI Key: LCRTZITZJGNXKP-UHFFFAOYSA-N
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Description

4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate is a complex organic compound that features a unique structure incorporating both oxazole and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole and isoindole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dichlorophenyl derivatives, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds containing the oxazole ring, known for their diverse biological activities.

    Isoindole Derivatives: Compounds featuring the isoindole structure, often investigated for their pharmacological properties.

Uniqueness

4-[3-(2,4-dichlorophenyl)-5,7-dioxo-3a,4,4a,5,7,7a,8,8a-octahydro-6H-4,8-methano[1,2]oxazolo[4,5-f]isoindol-6-yl]phenyl acetate is unique due to its combined oxazole and isoindole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H18Cl2N2O5

Molecular Weight

485.3 g/mol

IUPAC Name

[4-[5-(2,4-dichlorophenyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-en-10-yl]phenyl] acetate

InChI

InChI=1S/C24H18Cl2N2O5/c1-10(29)32-13-5-3-12(4-6-13)28-23(30)18-15-9-16(19(18)24(28)31)22-20(15)21(27-33-22)14-7-2-11(25)8-17(14)26/h2-8,15-16,18-20,22H,9H2,1H3

InChI Key

LCRTZITZJGNXKP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)N2C(=O)C3C4CC(C3C2=O)C5C4C(=NO5)C6=C(C=C(C=C6)Cl)Cl

Origin of Product

United States

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